Acetamide, N-(4-oxooctyl)-
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Overview
Description
Acetamide, N-(4-oxooctyl)- is an organic compound with the molecular formula C10H19NO2 It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a 4-oxooctyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-oxooctyl)- can be achieved through several methods. One common approach involves the reaction of acetamide with 4-oxooctyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out at room temperature, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of Acetamide, N-(4-oxooctyl)- may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of catalysts to enhance the reaction rate and reduce the formation of by-products. The final product is usually obtained through distillation or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(4-oxooctyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of Acetamide, N-(4-oxooctyl)- can yield primary amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted amides depending on the reagents used.
Scientific Research Applications
Acetamide, N-(4-oxooctyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of polymers, resins, and other industrial materials
Mechanism of Action
The mechanism of action of Acetamide, N-(4-oxooctyl)- involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing inflammatory responses. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Acetamide: The parent compound with the formula CH3CONH2.
N,N-Dimethylacetamide: A derivative where both hydrogen atoms of the amide group are replaced by methyl groups.
N-(4-Oxohexyl)acetamide: A similar compound with a shorter alkyl chain.
Uniqueness
Acetamide, N-(4-oxooctyl)- is unique due to its specific 4-oxooctyl substitution, which imparts distinct chemical and biological properties. This substitution can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
823821-77-8 |
---|---|
Molecular Formula |
C10H19NO2 |
Molecular Weight |
185.26 g/mol |
IUPAC Name |
N-(4-oxooctyl)acetamide |
InChI |
InChI=1S/C10H19NO2/c1-3-4-6-10(13)7-5-8-11-9(2)12/h3-8H2,1-2H3,(H,11,12) |
InChI Key |
XDTCZHRIYQKZEN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)CCCNC(=O)C |
Origin of Product |
United States |
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